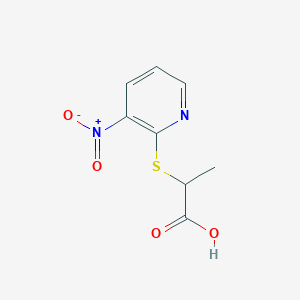

2-(3-nitropyridin-2-yl)sulfanylpropanoic Acid

Description

Properties

IUPAC Name |

2-(3-nitropyridin-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c1-5(8(11)12)15-7-6(10(13)14)3-2-4-9-7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDNTVKNHDLQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369451 | |

| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100638-02-6 | |

| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 2-Chloropyridine

The precursor 2-chloro-3-nitropyridine is synthesized via nitration of 2-chloropyridine using a mixed-acid system:

| Parameter | Conditions |

|---|---|

| Nitrating agent | HNO₃ (65–70%) in H₂SO₄ (98%) |

| Temperature | 0–5°C (ice bath) |

| Reaction time | 2–4 hours |

| Yield | 70–85% |

Mechanistic Insight :

The nitro group is introduced at the 3-position due to the meta-directing effect of the chlorine substituent. The reaction proceeds via electrophilic aromatic substitution, with the nitronium ion (NO₂⁺) generated in situ.

Alternative Routes

-

Diazotization of 2-amino-4-chloropyridine : Subsequent nitration and hydrolysis yield 2-chloro-3-nitropyridine.

-

Halogen exchange : Fluorine or bromine substituents may be substituted post-nitration, though chlorine is preferred for reactivity.

Thioether Formation via Nucleophilic Aromatic Substitution

Reaction of 2-Chloro-3-nitropyridine with Mercaptopropanoic Acid

The critical step involves displacing the chlorine atom with a sulfanylpropanoic acid group:

| Parameter | Conditions |

|---|---|

| Solvent | Dichloromethane (DCM) or DMF |

| Base | Triethylamine (Et₃N) or K₂CO₃ |

| Temperature | 25–40°C |

| Reaction time | 6–12 hours |

| Yield | 65–78% |

Procedure :

-

Dissolve 2-chloro-3-nitropyridine (1.0 equiv) and mercaptopropanoic acid (1.2 equiv) in DCM.

-

Add Et₃N (1.5 equiv) dropwise under nitrogen.

-

Stir at 30°C until completion (TLC monitoring).

-

Wash with 5% HCl, dry over Na₂SO₄, and concentrate.

Challenges :

-

Thiol oxidation : Conduct reactions under inert atmosphere.

-

Acidic protons : Excess base neutralizes the propanoic acid, necessitating post-reaction acidification.

Alternative Synthetic Pathways

Nitration Post Thioether Formation

Nitrating 2-(pyridin-2-yl)sulfanylpropanoic acid risks undesired regiochemistry, as the thioether is ortho/para-directing. This method is less favorable due to potential over-nitration.

Coupling via Metal Catalysis

Palladium-catalyzed C–S coupling (e.g., using 3-nitropyridin-2-yl bromide and mercaptopropanoic acid) offers an alternative but requires specialized ligands and higher costs.

Purification and Characterization

Isolation Techniques

Analytical Data

-

NMR (DMSO-d₆) :

-

δ 8.65 (d, 1H, pyridine-H), 8.30 (d, 1H, pyridine-H), 3.80 (q, 2H, SCH₂), 2.55 (t, 2H, CH₂CO), 1.45 (s, 3H, CH₃).

-

Industrial Scalability and Optimization

Chemical Reactions Analysis

2-((3-Nitropyridin-2-yl)thio)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

2-((3-Nitropyridin-2-yl)thio)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Nitropyridin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also inhibit certain enzymes or disrupt cellular pathways, contributing to its biological activities .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(3-Nitropyridin-2-yl)sulfanylpropanoic Acid

- CAS No.: 100638-02-6

- Molecular Formula : C₈H₈N₂O₄S

- Molecular Weight : 228.225 g/mol

- Key Properties :

Structural Features: The compound features a pyridine ring substituted with a nitro group at the 3-position and a sulfanylpropanoic acid moiety at the 2-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Purification often involves flash column chromatography .

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities with related compounds:

Physicochemical Properties

- Polarity: The target compound (PSA: 121.31 Ų) is less polar than (2R)-2-acetamido-3-(2-chloro-4-nitrophenyl)sulfanylpropanoic Acid (PSA: 141.01 Ų) due to the latter’s additional chlorine and acetamido groups .

Key Research Findings

- Crystallographic Data: Related sulfonamide-propanoic acid hybrids (e.g., ) exhibit disordered solvent molecules in crystal structures, complicating purity assessments .

- Synthetic Challenges : Nitropyridine derivatives often require controlled atmospheres (argon/nitrogen) to prevent decomposition during synthesis .

Biological Activity

2-(3-Nitropyridin-2-yl)sulfanylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C8H8N2O2S

- CAS Number : 100638-XX-X (for reference)

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications. The compound has been studied for its effects on various biological targets, including enzymes and cellular pathways.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cellular metabolism.

- Antioxidant Properties : The presence of the nitro group suggests potential antioxidant activity, which can mitigate oxidative stress in cells.

In Vitro Studies

- Enzyme Interaction : Studies have shown that this compound interacts with enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular functions.

- Cellular Assays : In vitro assays demonstrated that the compound exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

A notable case study evaluated the effects of this compound on zebrafish models, focusing on behavioral and physiological responses after exposure to varying concentrations.

-

Study Design : Zebrafish were exposed to different concentrations of the compound over a period of 7 days.

- Findings :

- Behavioral changes included altered swimming patterns and reduced locomotion in higher concentrations.

- Physiological assessments indicated changes in heart rate and morphological alterations.

- Findings :

Discussion

The findings suggest that this compound possesses significant biological activity that warrants further investigation. Its potential as an enzyme inhibitor and its effects on cancer cell lines highlight its relevance in drug development.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-nitropyridin-2-yl)sulfanylpropanoic Acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nitration and sulfanyl group introduction. A plausible route includes:

Nitration : Start with 3-aminopyridine derivatives. Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Sulfanyl Propanoic Acid Conjugation : React the nitropyridine intermediate with thiol-containing propanoic acid derivatives via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to facilitate the reaction.

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Table 1 : Example Reaction Conditions

| Step | Reagents | Temperature | Solvent | Purification |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | H₂SO₄ (conc.) | Neutralization, filtration |

| Sulfanyl Conjugation | Thiolpropanoic acid, K₂CO₃ | 50–60°C | DMF | Column chromatography |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm aromatic proton environments (pyridine ring) and sulfanyl-propanoic acid linkage. Compare with computational predictions (e.g., DFT) for validation .

- IR Spectroscopy : Identify nitro group (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and carboxylic acid (2500–3300 cm⁻¹, O-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood due to potential nitro compound volatility .

- Storage : Store in a cool (2–8°C), dry environment away from reducing agents. Label containers with hazard warnings (e.g., irritant, oxidizer) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of target enzymes (e.g., proteases). Measure IC₅₀ values via dose-response curves .

- Cytotoxicity Screening : Employ cell viability assays (e.g., MTT) on human cell lines (e.g., HEK293) to assess toxicity thresholds .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in aqueous environments?

- Methodological Answer :

- DFT Calculations : Model the compound’s electronic structure to predict hydrolysis susceptibility of the sulfanyl group. Solvent models (e.g., COSMO) simulate aqueous interactions .

- pKa Prediction : Use software (e.g., MarvinSketch) to estimate carboxylic acid and nitro group pKa values, informing pH-dependent stability .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and compare with literature. Ensure purity via HPLC (>95%) .

- Cross-Validation : Replicate synthesis and characterization using standardized protocols (e.g., USP guidelines) to identify methodological discrepancies .

Q. How can reaction mechanisms involving the nitro and sulfanyl groups be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track nitration pathways via NMR or MS .

- Kinetic Studies : Monitor sulfanyl group substitution rates under varying conditions (pH, temperature) using stopped-flow spectroscopy .

Q. What experimental designs explore the compound’s role in protein-ligand interactions?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k_d) in real-time to quantify affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.